2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt
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Overview
Description
The compound contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . It also contains a diaza group, indicating the presence of two nitrogen atoms in the ring. The compound is substituted with a trifluoromethylbenzyl group and a trifluoroacetic acid salt group .
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar structures involves reactions like organocatalysed asymmetric Michael additions . Trifluoromethylation, a process of adding a trifluoromethyl group to a molecule, is a common procedure in pharmaceutical and agrochemical industries .Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule. The bicyclo[2.2.1]heptane core provides a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known for its high reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, trifluoromethyl groups can significantly alter the polarity, lipophilicity, and metabolic stability of a molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2-[[4-(trifluoromethyl)phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2.2C2HF3O2/c14-13(15,16)10-3-1-9(2-4-10)7-18-8-11-5-12(18)6-17-11;2*3-2(4,5)1(6)7/h1-4,11-12,17H,5-8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSFRJLCQPGRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F9N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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